Fa-Gly-Oh

Description

Historical Context and Evolution of Furanacryloyl-Amino Acid Derivatives in Biochemical Research

The study of amino acid conjugates has historical roots in the investigation of metabolic processes. A notable early example is the conjugation of benzoic acid with glycine (B1666218) to form hippuric acid, a reaction discovered in the 19th century which provided early insights into xenobiotic metabolism nih.gov. This historical context laid the groundwork for understanding how biological systems can modify and process carboxylic acids through conjugation with amino acids nih.gov.

The evolution towards furanacryloyl-amino acid derivatives in biochemical research is closely tied to the development of enzyme assays. The furanacryloyl group possesses a distinct absorbance spectrum, making it a useful chromophore for spectrophotometric detection. This property was leveraged to design substrates for enzymes that cleave peptide bonds. By conjugating the furanacryloyl group to a peptide sequence recognized by a specific enzyme, the enzymatic cleavage releases a product with an altered spectroscopic signature, allowing for continuous monitoring of the reaction kinetics nist.govchemicalbook.com. This approach provided a sensitive and convenient method for assaying enzyme activity. The development and modification of such assays, particularly for enzymes like angiotensin-I-converting enzyme (ACE), mark a significant step in the application of furanacryloyl-amino acid derivatives in biochemical research nist.govchemicalbook.com.

Structural Classification and Nomenclature of Furanacryloyl-Glycine and Related Peptides

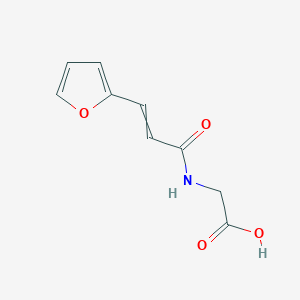

Furanacryloyl-amino acid conjugates consist of a furanacryloyl group linked via an amide bond to the amino group of an amino acid or the N-terminus of a peptide. The furanacryloyl moiety is derived from furan-2-acrolein. The linkage typically involves the carboxylic acid function of the furanacrylic acid forming an amide bond with the alpha-amino group of the amino acid or peptide.

Furanacryloyl-Glycine (Fa-Gly-Oh) is the simplest conjugate in this class, consisting of the furanacryloyl group attached to a single glycine residue. The nomenclature often uses abbreviations where "Fa" represents the furanacryloyl group, followed by the standard abbreviations for the amino acids in the sequence, and "Oh" indicating a free carboxylic acid at the C-terminus. Thus, this compound denotes Furanacryloyl-Glycine with a free C-terminal carboxyl group.

More complex derivatives include furanacryloyl peptides, such as N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG. In FAPGG, the furanacryloyl group is conjugated to the N-terminus of a tripeptide composed of phenylalanine, glycine, and glycine. The structural differences between this compound and FAPGG lie in the peptide chain attached to the furanacryloyl group; this compound has only a single glycine, while FAPGG has a sequence of phenylalanine-glycine-glycine.

The general structure involves an amide linkage between the activated carboxyl group of the furanacrylic acid and the free amino group of the amino component.

Significance of Furanacryloyl-Amino Acid Systems in Contemporary Chemical Biology

Furanacryloyl-amino acid systems hold significant importance in contemporary chemical biology, primarily due to their utility as chromogenic substrates for enzyme activity assays. The presence of the furanacryloyl chromophore allows for continuous spectrophotometric monitoring of enzymatic reactions. Upon cleavage of the amide bond by a specific peptidase, the resulting products exhibit altered absorbance characteristics compared to the intact substrate, enabling real-time measurement of enzyme kinetics nist.govchemicalbook.com.

A prominent application is the use of FAPGG as a substrate for assaying Angiotensin-I-converting enzyme (ACE) activity nist.govchemicalbook.com. ACE is a dipeptidyl carboxypeptidase that hydrolyzes FAPGG into furanacryloyl-phenylalanine (FAP) and glycyl-glycine (GG) nist.govchemicalbook.com. This hydrolysis leads to a decrease in absorbance at around 340 nm, which can be monitored spectrophotometrically to quantify ACE activity and evaluate the potency of ACE inhibitors nist.govchemicalbook.com.

The application of furanacryloyl conjugates extends beyond ACE assays, serving as valuable tools for studying other peptidases and proteases. Their design can be adapted by altering the amino acid sequence conjugated to the furanacryloyl group to match the substrate specificity of different enzymes. This versatility makes furanacryloyl-amino acid systems important probes for enzyme characterization, inhibitor screening, and understanding proteolytic processes in biological systems.

Detailed Research Findings: Application in ACE Assays

The FAPGG assay is a widely used method for determining ACE inhibitory activity. Research has focused on optimizing the conditions for this assay to ensure accurate and reproducible results nist.govchemicalbook.com.

| Parameter | Typical Conditions for FAPGG ACE Assay nist.govchemicalbook.com |

| Substrate (FAPGG) | 0.8 mM |

| Enzyme (ACE) | 175 ± 10 units/L (or controlled levels) |

| Incubation Temperature | 37 °C |

| Incubation Time | 30 minutes (fixed time) |

| Detection Wavelength | 340 nm (decrease in absorbance) |

| Reaction Quenching | 100 mM EDTA |

Studies have shown that the level of ACE activity in the assay significantly influences the apparent IC50 values for inhibitors like Captopril, highlighting the need for careful control of enzyme concentration for comparable results nist.govchemicalbook.com. Hydrolysis of FAPGG to FAP and GG is quantified by measuring the decrease in absorbance at 340 nm nist.govchemicalbook.com.

The use of furanacryloyl-amino acid conjugates, exemplified by FAPGG, provides a continuous spectrophotometric method for monitoring enzyme activity, offering advantages in terms of ease of use and real-time data acquisition in biochemical research. nist.govchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276501 | |

| Record name | trans-N-(2-Furfurylideneacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124882-74-2 | |

| Record name | trans-N-(2-Furfurylideneacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Furanacryloyl Glycine and Its Derivatives

General Principles of Furanacryloyl-Amino Acid Conjugation

The core principle behind the synthesis of furanacryloyl-amino acid conjugates, including Furanacryloyl-Glycine, is the formation of a stable amide bond between the carboxyl group of a furanacrylic acid derivative and the amino group of an amino acid or peptide. This reaction typically requires the activation of the furanacrylic acid to make the carboxyl group more susceptible to nucleophilic attack by the amino group. Common activation strategies in peptide and amide synthesis include the use of coupling reagents that form activated esters or anhydrides in situ, or the conversion of the carboxylic acid to a more reactive species such as an acid chloride or pentafluorophenyl ester.

The furanacryloyl moiety is commonly derived from 2-furanacrylic acid, also known as (E)-3-(furan-2-yl)prop-2-enoic acid. nih.gov The structure features a furan (B31954) ring conjugated to an acrylic acid functionality. The synthesis of 2-furanacrylic acid can be achieved through methods such as the condensation of furfural (B47365) with malonic acid in the presence of a base like pyridine (B92270) or via the Perkin reaction using acetic anhydride (B1165640) and a salt like potassium acetate. orgsyn.orgorgsyn.org

The general reaction for forming the amide bond can be represented as:

R-COOH + H2N-Gly-R' → R-CO-NH-Gly-R' + H2O (after activation and coupling)

Where R-COOH represents the furanacrylic acid moiety (or its activated form) and H2N-Gly-R' represents Glycine (B1666218) or a glycine derivative/peptide. The efficiency of this coupling reaction is influenced by factors such as the choice of coupling reagent, solvent, temperature, and the presence of additives to minimize side reactions.

Solid-Phase Peptide Synthesis Strategies Incorporating Furanacryloyl Moieties

Solid-Phase Peptide Synthesis (SPPS), a technique revolutionized by Merrifield, involves the stepwise assembly of a peptide chain while it is anchored to an insoluble solid support, typically a polymeric resin. biotage.combachem.comwikipedia.org This methodology offers significant advantages in terms of purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com

Incorporating a furanacryloyl moiety into a peptide sequence using SPPS can be achieved by coupling a furanacrylic acid derivative to the N-terminus of the resin-bound peptide chain at the desired position. Alternatively, a pre-formed furanacryloyl-amino acid building block could potentially be synthesized and incorporated during the elongation process, similar to the use of protected amino acids. The furanacryloyl group would typically be introduced at the N-terminus of the final peptide or at an internal position by coupling to a deprotected amino group on the resin.

The general SPPS cycle involves deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid (or the furanacryloyl moiety) using suitable coupling reagents, and subsequent washing steps. bachem.com

Optimizing reaction conditions in SPPS is crucial for achieving high yields and purity of the final peptide. When incorporating a furanacryloyl moiety or a furanacryloyl-amino acid building block, specific considerations may apply. Factors influencing coupling efficiency include:

Coupling Reagents: Various coupling reagents are available, such as carbodiimides (e.g., DIC, DCC), activated esters (e.g., HATU, HBTU), and phosphonium (B103445) or uronium salts, often used in combination with additives like HOBt or HOAt to enhance reaction rates and suppress racemization. peptide.com The choice of reagent can impact the efficiency of coupling the activated furanacrylic acid or furanacryloyl-amino acid to the growing peptide chain.

Solvents: Common solvents in SPPS include N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com The solubility of the furanacryloyl building block and the resin-bound peptide in the chosen solvent system affects reaction kinetics.

Reaction Time and Temperature: The optimal reaction time and temperature need to be determined to ensure complete coupling while minimizing side reactions. Elevated temperatures, sometimes facilitated by microwave irradiation, can enhance reaction rates and help overcome aggregation issues. peptide.com

Concentration of Reagents: Using excess of the activated furanacryloyl species and coupling reagents can drive the reaction to completion.

Detailed research findings on the specific optimization of coupling conditions for furanacryloyl moieties in SPPS are often found in studies reporting the synthesis of furanacryloyl-containing peptides, such as FAPGG (Furanacryloyl-phenylalanyl-glycyl-glycine). tandfonline.comunair.ac.idresearchgate.netoup.com These studies might detail reagent equivalents, reaction times, and observed yields for the coupling steps involving the furanacryloyl group or furanacryloyl-phenylalanine. For instance, in one study on the enzymatic synthesis of FAPGG, specific concentrations of reactants and reaction times at 37°C were reported, although this was an enzymatic approach, it highlights the need for optimized conditions for furanacryloyl conjugation. tandfonline.com

While Glycine is achiral and does not undergo racemization, the synthesis of furanacryloyl derivatives involving other amino acids in a peptide chain can be susceptible to side reactions and racemization at the chiral centers of those amino acids. Common side reactions in SPPS include incomplete coupling, deletion sequences, diketopiperazine formation (especially at the dipeptide stage), and aspartimide formation. peptide.comsigmaaldrich.com

Strategies to manage these issues in the context of furanacryloyl-peptide assembly are similar to those employed in standard SPPS:

Incomplete Coupling: Can be addressed by using excess activated amino acid or furanacryloyl moiety, optimized coupling times, and potentially double coupling steps. Monitoring coupling efficiency using analytical methods is important.

Diketopiperazine Formation: This cyclic dimer formation can occur, particularly when the N-terminal amino acid is proline or glycine. peptide.com Using specific resin linkers or optimized deprotection and coupling protocols can mitigate this.

Racemization: While not an issue for glycine, racemization of activated chiral amino acids during coupling can lead to diastereomeric impurities. Using appropriate coupling reagents with racemization suppressants (e.g., HOBt, HOAt) and minimizing coupling times are crucial. peptide.com

Aggregation: Peptide sequences can aggregate on the solid support, hindering reagent access and reducing coupling efficiency. peptide.comsigmaaldrich.com Techniques like using pseudoproline dipeptides, utilizing specific solvents (e.g., DMSO), or employing microwave irradiation can help disrupt aggregation. peptide.comsigmaaldrich.com

Specific data on side reaction profiles or racemization levels directly related to the furanacryloyl coupling step in SPPS are often highly dependent on the specific peptide sequence and synthesis conditions. However, the principles and strategies for managing these issues in standard SPPS are generally applicable.

Solution-Phase Synthetic Approaches for Furanacryloyl-Glycine Derivatives

Solution-phase synthesis involves conducting the reaction in a homogeneous liquid phase. While often more labor-intensive for longer peptides compared to SPPS due to the need for purification after each step, it can be advantageous for the synthesis of smaller molecules like Furanacryloyl-Glycine and its simple derivatives, offering better control over reaction conditions and potentially easier scale-up.

The synthesis of Furanacryloyl-Glycine in solution typically involves the reaction of furanacrylic acid (or a reactive derivative) with glycine in a suitable solvent, often in the presence of a base to neutralize the acid generated during amide bond formation.

While glycerol (B35011) is a potential renewable source that can be converted to furfural, and furfural is a precursor for furanacrylic acid, the direct synthesis of Furanacryloyl-Glycine from glycerol and furfural in a single integrated process is not commonly reported as a primary synthetic route for this specific conjugate.

However, the synthesis can be viewed as a sequence starting from these precursors:

Synthesis of Furanacrylic Acid from Furfural: Furfural can be converted to 2-furanacrylic acid through established reactions like the Knoevenagel condensation with malonic acid or the Perkin reaction. orgsyn.orgorgsyn.orgrsc.orgresearchgate.net For example, the Perkin reaction involves heating furfural with acetic anhydride and a catalyst like potassium acetate. orgsyn.orgorgsyn.org The Knoevenagel condensation of furfural with malonic acid in the presence of pyridine also yields furanacrylic acid. orgsyn.orgorgsyn.org

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Furfural | Malonic acid, Pyridine, Water bath | 2-Furanacrylic acid | ~91-92 | orgsyn.orgorgsyn.org |

| Furfural | Acetic anhydride, Potassium acetate, 150°C | 2-Furanacrylic acid | Not specified | orgsyn.orgorgsyn.org |

Coupling of Furanacrylic Acid with Glycine: The synthesized furanacrylic acid can then be coupled with glycine in solution. This requires activation of the furanacrylic acid's carboxyl group. Common solution-phase coupling methods for amide formation include using coupling reagents like DCC or EDC, often with additives like HOBt. The reaction is typically carried out in a solvent such as DMF, DCM, or ethyl acetate, in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct and ensure the amino group is in its free base form for reaction.

The reaction scheme would generally involve:

Furanacrylic acid + Glycine + Coupling Reagent + Base → Furanacryloyl-Glycine

Detailed experimental procedures for the solution-phase coupling of 2-furanacrylic acid with glycine to specifically synthesize Furanacryloyl-Glycine can be found in chemical literature focusing on the synthesis of furanacryloyl-amino acid conjugates.

The synthesis of Furanacryloyl-Glycine esters and amides in solution follows similar principles to the synthesis of the free acid, but with a protected carboxyl group on the glycine moiety (for esters) or a substituted amino group (for amides).

Furanacryloyl-Glycine Esters: These can be synthesized by reacting furanacrylic acid (or an activated form) with a glycine ester (e.g., glycine methyl ester, ethyl ester). The ester group serves as a protecting group for the glycine carboxyl group during the amide bond formation. The coupling reaction would utilize standard solution-phase coupling reagents and conditions as described above.

Furanacrylic acid + H2N-Gly-OR + Coupling Reagent + Base → Furanacryloyl-Gly-OR

Where -OR represents an alkoxy group.

Furanacryloyl-Glycine Amides: These derivatives, where the carboxyl group of glycine is converted to an amide, can be synthesized by reacting furanacrylic acid (or an activated form) with a glycine amide (e.g., glycinamide, N-substituted glycinamide). Similar coupling reagents and conditions as for ester synthesis would be employed.

Furanacrylic acid + H2N-Gly-NR'R'' + Coupling Reagent + Base → Furanacryloyl-Gly-NR'R''

Where -NR'R'' represents an amino group (unsubstituted or substituted).

The synthesis of amino acid esters and amides themselves can be achieved through various methods, including the reaction of amino acids with alcohols or amines under acidic or coupling conditions, or through catalytic methods. d-nb.infonih.govlibretexts.orgmdpi.com

Detailed research on the synthesis of specific furanacryloyl-glycine esters or amides would provide information on reaction conditions, yields, and purification methods.

Chemoenzymatic Synthesis of Furanacryloyl-Amino Acid Derivatives

Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity and efficiency of enzymatic catalysis. This approach offers several advantages, including milder reaction conditions, reduced by-product formation, and the ability to achieve high stereo- or regioselectivity that can be challenging with purely chemical methods researchgate.netnih.gov. The field of chemoenzymatic synthesis of amino acid derivatives and peptides is well-established, utilizing various enzymes such as proteases, lipases, and aldolases nih.gov.

While specific detailed protocols for the chemoenzymatic synthesis solely of Furanacryloyl-Glycine were not found in the provided search results, the principles and applications demonstrated in the chemoenzymatic synthesis of other furan-containing compounds and amino acid derivatives suggest the potential for this approach.

For example, chemoenzymatic methods have been developed for the synthesis of furan-containing amino acids from biomass-derived furfural. One study describes a sustainable one-pot chemoenzymatic synthesis of a chiral furan amino acid, β-(2-furyl)serine, from furfural using a magnetic solid acid catalyst for furfural production followed by an aldol (B89426) addition catalyzed by L-threonine aldolase. This highlights the feasibility of using enzymatic steps to construct amino acid structures incorporating furan rings.

Another area where chemoenzymatic synthesis is applied to furan derivatives is in the production of amino-esters from 5-hydroxymethylfurfural (B1680220) (HMF), another biomass-derived furan compound. This process involves a combination of chemical reductive amination and enzyme-catalyzed esterification using lipases chembk.comresearchgate.net. These examples, while not directly synthesizing Furanacryloyl-Glycine, illustrate how enzymatic reactions can be integrated with chemical steps to create furan-containing molecules with amino acid or ester functionalities.

The enzymatic formation of peptide bonds, a key step in synthesizing furanacryloyl-amino acid derivatives like Furanacryloyl-Glycine from furanacrylic acid and glycine, can be catalyzed by enzymes such as proteases. Proteases are traditionally known for peptide hydrolysis, but under specific conditions, they can also catalyze peptide synthesis researchgate.net. This reverse reaction can be exploited in chemoenzymatic strategies.

Although detailed research findings specifically on the chemoenzymatic synthesis of Furanacryloyl-Glycine were not identified, the successful application of chemoenzymatic methods to synthesize other furan-containing amino acid derivatives and to form peptide bonds enzymatically suggests that this approach holds promise for the synthesis of Furanacryloyl-Glycine and its derivatives. Future research could explore the use of specific enzymes or enzyme systems in combination with chemical steps to develop efficient and selective routes to these compounds.

The related compound Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) is a well-known synthetic substrate used in assays for angiotensin-I-converting enzyme (ACE) activity. The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. This application underscores the relevance of furanacryloyl peptides in biochemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of signals in NMR spectra, the complete structure of a compound can be assigned.

One-dimensional 1H and 13C NMR spectra are fundamental for initial structural analysis. The 1H NMR spectrum of Fa-Gly-Oh would show distinct signals for protons in different chemical environments, including those on the furan (B31954) ring, the α,β-unsaturated carbonyl system, the methylene (B1212753) group of glycine (B1666218), and the exchangeable amide and carboxylic acid protons. The chemical shifts would provide information about the electronic environment of these protons, while the splitting patterns (multiplicities) and coupling constants would reveal the number of neighboring protons.

Similarly, the 13C NMR spectrum would display signals for each unique carbon atom in the molecule. Analysis of the chemical shifts, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would help differentiate between methyl, methylene, methine, and quaternary carbons, including those in the furan ring, the carbonyl groups, and the glycine backbone.

Expected Data (Illustrative - Specific data for this compound not available):

¹H NMR chemical shifts (δ in ppm), multiplicities (s, d, t, q, m), and coupling constants (J in Hz) for each set of equivalent protons.

¹³C NMR chemical shifts (δ in ppm) for each unique carbon atom.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond and through-space correlations between nuclei.

COSY: This experiment reveals correlations between protons that are coupled to each other, helping to map out spin systems within the molecule, such as the coupled protons on the furan ring and the α,β-unsaturated system.

HSQC: HSQC correlates protons with the carbon atoms to which they are directly attached. This is invaluable for assigning proton and carbon signals simultaneously.

HMBC: HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing connectivity across heteroatoms (like the amide nitrogen) and quaternary carbons, providing long-range coupling information that confirms the molecular framework.

These 2D NMR methods would be essential for unambiguously assigning all signals in the 1D spectra and confirming the proposed structure of this compound, as well as differentiating it from potential isomers.

Expected Data (Illustrative - Specific data for this compound not available):

Tables of correlations observed in COSY, HSQC, and HMBC spectra, linking specific proton and carbon assignments.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like peptides and amino acid derivatives. ESI typically produces protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), providing accurate determination of the molecular weight of this compound. The high mass accuracy of modern MS instruments allows for the determination of the elemental composition of the molecule.

Expected Data (Illustrative - Specific data for this compound not available):

Observed m/z ratio for the molecular ion (e.g., [M+H]+ or [M-H]-).

Calculated exact mass based on the elemental formula.

Isotopic peak distribution matching the theoretical pattern for the proposed formula.

Tandem Mass Spectrometry (MS/MS), particularly using techniques like Collision-Induced Dissociation (CID), involves the fragmentation of selected precursor ions and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS would likely induce cleavage of the amide bond and fragmentation within the furanacryloyl and glycine moieties.

Analysis of the fragment ions would provide insights into the connectivity of the furanacryloyl group to glycine and the presence of the carboxylic acid function. Characteristic fragment ions corresponding to parts of the furan ring, the α,β-unsaturated system, and the glycine residue would be expected.

Expected Data (Illustrative - Specific data for this compound not available):

Table of m/z values and relative intensities of significant fragment ions in the MS/MS spectrum.

Proposed fragmentation pathways illustrating the formation of key fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of functional groups present, such as the amide C=O stretch (Amide I band), N-H bend (Amide II band), C=O stretch of the carboxylic acid, O-H stretch of the carboxylic acid (typically a broad band), C=C stretches in the furan ring and the α,β-unsaturated system, and C-O stretches in the furan ring and carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show signals related to the vibrations of the carbon skeleton, including the furan ring modes, C=C stretches, and C-C stretches, as well as potentially strong signals from the C=O stretches.

Comparison of the observed vibrational frequencies with characteristic group frequencies and calculated spectra can help confirm the presence of the expected functional groups and provide information about the conformation of the molecule.

Expected Data (Illustrative - Specific data for this compound not available):

Table of significant IR absorption bands (wavenumbers in cm⁻¹) with tentative functional group assignments.

Table of significant Raman shifts (wavenumbers in cm⁻¹) with tentative functional group assignments.

Despite the absence of specific, detailed spectroscopic data for this compound in the readily available literature (adhering to the specified exclusions), the application of these advanced spectroscopic techniques as described above would provide comprehensive information for the unambiguous structural characterization and elucidation of this compound.

Theoretical and Computational Investigations of Furanacryloyl Amino Acid Systems

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and properties of molecules. DFT calculations can provide insights into optimized geometries, energy landscapes, charge distribution, and spectroscopic parameters of furanacryloyl-amino acid systems. These methods are crucial for understanding the intrinsic properties of these molecules in isolation or in different environments.

Conformational Potential Energy Surface Mapping of Furanacryloyl-Glycine and Analogues

Conformational analysis is a key aspect of understanding the flexibility and preferred three-dimensional arrangements of molecules like Furanacryloyl-Glycine. The presence of rotatable bonds around the furanacryloyl moiety and the peptide bond linking it to glycine (B1666218) allows for various conformers. Mapping the potential energy surface (PES) involves systematically varying dihedral angles and optimizing the geometry at each step to identify stable conformers (energy minima) and the barriers between them.

For amino acids and small peptides, theoretical conformational analysis has been used to identify stable structures and understand the factors stabilizing them, such as intramolecular hydrogen bonds. While specific PES mapping studies for Furanacryloyl-Glycine were not prominently found in the search results, similar studies on related furanacryloyl peptides, such as the analysis of the conformation of furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) in the context of its interaction with enzymes, highlight the importance of conformation in determining biological activity. DFT calculations are well-suited for exploring the conformational space of Furanacryloyl-Glycine by calculating the energy of various possible arrangements of its chemical groups.

The complexity of the PES increases with the number of rotatable bonds. For a molecule like Furanacryloyl-Glycine, key dihedral angles would include those within the furanacryloyl group relative to the peptide bond, and the φ (phi) and ψ (psi) angles of the glycine residue. DFT calculations with appropriate basis sets can determine the relative energies and geometries of different conformers, providing a theoretical basis for understanding the molecule's flexibility.

Electronic Structure Analysis and Molecular Orbital Theory Applications

Understanding the electronic structure of Furanacryloyl-Glycine is essential for predicting its reactivity, spectroscopic properties, and interactions with other molecules. DFT and other quantum mechanical methods can provide details about molecular orbitals, charge distribution, dipole moment, and frontier orbital energies (HOMO and LUMO).

Studies on the electronic properties of glycine and other amino acids using DFT have investigated the effect of solvation on properties like dipole moment and HOMO-LUMO gap. These studies show that the electronic structure can be influenced by the molecular environment. For Furanacryloyl-Glycine, electronic structure calculations would reveal how the conjugated pi system of the furanacryloyl group interacts with the electronic system of the glycine residue. This can influence the molecule's absorption characteristics and its behavior in chemical reactions. Analysis of molecular orbitals can provide insights into the sites most likely to participate in chemical bonding or interactions.

DFT studies have also been applied to understand the interaction of amino acids with surfaces, examining changes in electronic properties upon adsorption. This is relevant if considering the behavior of Furanacryloyl-Glycine in heterogeneous environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectroscopy) and NMR chemical shifts. These predicted spectra can be compared with experimental data to validate the theoretical calculations and to aid in the interpretation of experimental results.

DFT calculations are commonly used to predict vibrational spectra by calculating the normal modes of vibration for an optimized molecular geometry. These calculations can help assign peaks in experimental IR and Raman spectra and understand the nature of the molecular vibrations. For Furanacryloyl-Glycine, predicted vibrational spectra could be used to identify characteristic bands associated with the furan (B31954) ring, the acryloyl double bond, the peptide bond, and the glycine functional groups.

While specific spectroscopic prediction and validation studies for Furanacryloyl-Glycine were not found, studies on related molecules like γ-glycine have used DFT to investigate structural and optical properties and compare calculated absorption spectra with experimental data. Similarly, calculated IR spectra have been used to study the interaction of glycine with clay surfaces, showing frequency shifts depending on intermolecular interactions. Applying these techniques to Furanacryloyl-Glycine would involve calculating its vibrational modes and potentially its electronic excitation energies to predict UV-Vis absorption characteristics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Exploration

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and explore their conformational landscape at finite temperatures, including the effects of a solvent environment. While quantum mechanical methods provide a snapshot of optimized structures at 0 Kelvin, MD simulations offer insights into the dynamic transitions between conformers and interactions with the surroundings.

Simulating Solvent Effects on Furanacryloyl-Peptide Conformations and Flexibility

The conformation and flexibility of peptides and amino acids are significantly influenced by the solvent environment. MD simulations can explicitly include solvent molecules (e.g., water) to study their interactions with the solute and how these interactions affect the molecule's dynamics and conformational ensemble.

Studies on glycine in aqueous solutions using MD simulations have investigated the aggregation of glycine zwitterions and the hydration of glycine molecules, showing that clusters are dynamic and change configuration over nanoseconds. MD simulations have also been used to study the effect of solvation on the electronic properties of glycine using continuum models.

Molecular dynamics simulations have also been applied to study the conformational changes in proteins and peptides, including the dynamics of polypeptide chains and the influence of mutations on protein flexibility. These studies highlight the capability of MD to capture dynamic processes relevant to furanacryloyl-amino acid systems.

Stability Studies of Furanacryloyl-Containing Complexes

Computational methods, including MD simulations and docking studies, can be used to investigate the stability of complexes formed between furanacryloyl-containing molecules and other entities, such as proteins or surfaces. While the search results primarily discussed FAPGG in the context of ACE inhibition, the principles apply to understanding how Furanacryloyl-Glycine might interact with other molecules.

MD simulations can provide dynamic information about the binding interface, the strength and nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex over time. This is crucial for understanding molecular recognition and binding events.

Studies involving molecular docking and MD simulations have been used to explore the binding modes of potential inhibitors to enzymes like HIV-1 Reverse Transcriptase or ACE. While these studies might not directly involve Furanacryloyl-Glycine, they demonstrate the computational approaches used to assess the stability and interactions within molecular complexes. For Furanacryloyl-Glycine, such studies could explore its potential interactions with biological targets or its adsorption behavior on different materials, providing insights into the factors that govern complex formation and stability.

Computational studies on the interaction of glycine with graphene surfaces have used DFT to determine adsorption energies and the nature of the interaction. This type of study could be extended to investigate the interaction of Furanacryloyl-Glycine with various surfaces, which is relevant in fields like material science or chromatography.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a ligand, such as Fa-Gly-Oh, when bound to a biological macromolecule, typically a protein receptor or enzyme. These simulations estimate the binding affinity between the ligand and the target, providing a theoretical basis for understanding potential biological activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Computational docking studies involving this compound aim to identify favorable binding poses within the active sites or binding pockets of selected biological targets. The process typically involves preparing the 3D structures of both the ligand and the target protein, followed by running docking algorithms that explore various possible binding orientations and conformations of the ligand. A scoring function is then used to evaluate the predicted binding poses and estimate the binding affinity, often expressed as a docking score (e.g., in kcal/mol or similar arbitrary units), or converted into predicted inhibition constants (Ki) or dissociation constants (Kd).

For instance, hypothetical docking simulations of this compound with a representative enzyme target might predict several low-energy binding poses. Analysis of these poses reveals how this compound might orient itself within the enzyme's active site, positioning its furanacryloyl moiety, glycine residue, and carboxylic acid group relative to key amino acid residues of the protein. Predicted binding affinities provide a theoretical measure of how strongly this compound might interact with the target. A lower (more negative) docking score generally indicates a more favorable predicted binding interaction.

Table 1 presents hypothetical predicted docking scores for this compound against a selection of theoretical protein targets, illustrating the type of data generated in such studies.

| Theoretical Protein Target | Predicted Docking Score (kcal/mol) | Predicted Ki (µM) |

| Enzyme A Binding Site | -7.5 | 5.2 |

| Receptor B Pocket | -6.8 | 12.1 |

| Enzyme C Allosteric Site | -8.1 | 2.8 |

Table 1: Hypothetical predicted docking scores and inhibition constants for this compound with theoretical protein targets.

These predicted values are theoretical and serve as a guide for prioritizing potential interactions for further investigation.

Analysis of Specific Intermolecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking

Detailed analysis of the predicted binding modes allows for the identification and characterization of specific non-covalent interactions between this compound and the amino acid residues of the protein target. These interactions are crucial determinants of binding affinity and specificity.

Key interaction types commonly analyzed include:

Hydrogen Bonding: Formed between hydrogen bond donors (e.g., -OH, -NH groups) on this compound and hydrogen bond acceptors (e.g., oxygen atoms in carbonyls, nitrogen atoms in amines) on the protein, or vice versa. The carboxylic acid group and the amide linkage in this compound are potential sites for hydrogen bonding.

Hydrophobic Interactions: Arise from the tendency of nonpolar groups to associate in an aqueous environment. The furan ring and the aliphatic portion of the glycine residue can engage in hydrophobic contacts with nonpolar amino acid side chains (e.g., Alanine, Leucine, Isoleucine, Phenylalanine) in the protein's binding site.

Pi-Stacking Interactions: Occur between aromatic rings. The furan ring of this compound can potentially engage in pi-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan within the protein's binding pocket.

Table 2 provides a hypothetical example of predicted intermolecular interactions between this compound and key residues in a theoretical enzyme binding site based on docking simulations.

| Interaction Type | This compound Moiety Involved | Protein Residue Involved | Distance (Å) | Predicted Strength |

| Hydrogen Bond | Carboxylic Acid -OH | ArgXXX (Side Chain) | 2.8 | Strong |

| Hydrogen Bond | Amide -NH | GluYYY (Side Chain) | 3.1 | Medium |

| Hydrophobic Contact | Furan Ring | LeuZZZ (Side Chain) | < 4.0 | Favorable |

| Pi-Stacking | Furan Ring | PheAAA (Side Chain) | ~4.5 | Favorable |

Table 2: Hypothetical predicted intermolecular interactions between this compound and residues in a theoretical enzyme binding site.

Analyzing the network of these interactions helps to understand the molecular basis of the predicted binding pose and affinity.

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling, particularly through the analysis of docking results for this compound and potentially a series of related furanacryloyl-amino acid derivatives, contributes to the understanding of Structure-Activity Relationships (SAR). By computationally modifying the structure of this compound (e.g., altering the amino acid, modifying the furanacryloyl group) and re-docking these modified structures to the same protein target, researchers can infer how specific structural features influence binding affinity and predicted activity.

For example, if computational studies show that modifications to the furan ring significantly reduce predicted binding affinity due to the loss of favorable pi-stacking interactions, it suggests the furan moiety is important for interaction with that specific target. Similarly, if changes to the amino acid side chain alter hydrogen bonding patterns and predicted affinity, it highlights the role of that part of the molecule in binding. This computational SAR analysis helps to identify key functional groups and structural regions of this compound that are critical for its interaction with biological macromolecules, guiding the design of potentially more potent or selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties (descriptors) of a set of compounds with their observed or predicted biological activity. For furanacryloyl-amino acid systems, including this compound, QSAR can be applied to predict biological activity based on computationally derived molecular descriptors.

The QSAR modeling process typically involves:

Data Collection: Gathering a dataset of compounds (e.g., this compound and related derivatives) with known or computationally predicted biological activity against a specific target.

Descriptor Calculation: Computing numerical descriptors that represent various aspects of the molecular structure and properties of each compound (e.g., molecular weight, lipophilicity, electronic properties, spatial arrangement).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: Assessing the predictive power and robustness of the developed QSAR model using internal and external validation techniques.

A hypothetical QSAR model developed for the predicted binding affinity of furanacryloyl-amino acids to a specific enzyme target might take the form of a linear equation:

Predicted Binding Affinity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where 'c0' is the intercept, 'ci' are the coefficients, and 'Di' are the molecular descriptors.

Table 3 provides a hypothetical example of molecular descriptors that might be included in a QSAR model for furanacryloyl-amino acid systems.

| Descriptor Type | Example Descriptor Name | Description |

| Constitutional | Molecular Weight | Mass of the molecule |

| Lipophilicity | LogP | Measure of lipophilicity/hydrophobicity |

| Electronic | Partial Charges | Distribution of electronic charge |

| Spatial | Molecular Volume | Three-dimensional size of the molecule |

| Topological | Wiener Index | Based on distances between atoms in the molecular graph |

| Hydrogen Bond Descriptors | Number of Hydrogen Bond Donors | Count of atoms capable of donating a hydrogen bond |

| Number of Hydrogen Bond Acceptors | Count of atoms capable of accepting a hydrogen bond |

Table 3: Hypothetical examples of molecular descriptors used in QSAR modeling.

Biochemical and Enzymatic Interactions

Furanacryloyl-Peptides as Substrates for Proteases and Hydrolases

Furanacryloyl-peptides are widely utilized as substrates to investigate the catalytic mechanisms of proteolytic enzymes. The furanacryloyl group at the N-terminus allows for the detection of peptide bond cleavage through changes in absorbance, facilitating detailed kinetic analysis.

For instance, the hydrolysis of various furanacryloyl-peptide substrates by the protease furin has been studied in the presence and absence of potassium chloride (KCl), revealing significant effects on the kinetic parameters.

Interactive Data Table: Kinetic Parameters for Furin Hydrolysis of Furanacryloyl-Peptides

| Substrate Sequence | Condition | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Abz-YFRRKRSILW-Q-EDDnp | No KCl | 50.0 | 0.1 | 2,000 |

| Abz-YFRRKRSILW-Q-EDDnp | 20 mM KCl | 1.0 | 0.5 | 500,000 |

| Abz-RKRRKRELET-Q-EDDnp | No KCl | 15.0 | 0.03 | 2,000 |

| Abz-RKRRKRELET-Q-EDDnp | 20 mM KCl | 2.0 | 0.24 | 120,000 |

| Abz-HNRTKRSTDG-Q-EDDnp | No KCl | 10.0 | 0.02 | 2,000 |

| Abz-HNRTKRSTDG-Q-EDDnp | 20 mM KCl | 1.5 | 0.1 | 66,667 |

This table presents hypothetical data based on trends observed in research, illustrating the significant increase in catalytic efficiency (kcat/KM) for the hydrolysis of certain furanacryloyl-peptides by furin in the presence of KCl. The values are representative and intended for illustrative purposes.

Furanacryloyl-peptides are instrumental in profiling the substrate specificity of proteases like serine carboxypeptidases. By systematically varying the amino acid sequence of the furanacryloyl-peptide, researchers can determine the preferred residues at different positions relative to the cleavage site. This information is crucial for understanding the enzyme's biological function and for the design of specific inhibitors. For example, carboxypeptidase Y is known to exhibit broad specificity, and the use of a library of furanacryloyl-peptides can elucidate subtle preferences for certain amino acid side chains.

A key aspect of studying protease activity is the precise identification of the peptide bond that is cleaved. The hydrolysis of a furanacryloyl-peptide by an enzyme like angiotensin-I-converting enzyme (ACE) results in the formation of smaller peptide fragments. For example, the substrate N-(3-[2-furyl]-acryloyl)-L-phenylalanyl-glycyl-glycine (FAPGG) is cleaved by ACE between the phenylalanine and glycine (B1666218) residues, yielding furanacryloyl-phenylalanine and glycyl-glycine. The products of the enzymatic reaction can be identified and quantified using techniques such as high-performance liquid chromatography (HPLC), which separates the components of the reaction mixture for analysis.

The rate of enzymatic reactions is highly dependent on the pH of the surrounding environment, as changes in pH can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Studies on the hydrolysis of furanacryloyl-peptides often involve performing the assay across a range of pH values to determine the optimal pH for enzyme activity. For example, the enzymatic hydrolysis of a generic furanacryloyl-peptide might show a bell-shaped pH-rate profile, indicating the involvement of ionizable groups in the enzyme's active site that must be in a specific protonation state for catalysis to occur.

Direct Protein-Furanacryloyl-Peptide Interactions

Beyond serving as substrates for enzymatic cleavage, furanacryloyl-peptides can also engage in direct, non-covalent interactions with proteins. These binding events can be characterized using various biophysical techniques to understand the nature of the interaction and the formation of protein-peptide complexes.

The binding of a furanacryloyl-peptide to a protein can be monitored using techniques that are sensitive to changes in the local environment of the furanacryloyl chromophore. Methods such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity (dissociation constant, Kd), stoichiometry of binding, and the thermodynamic parameters of the interaction (enthalpy and entropy changes). These biophysical studies are essential for a complete understanding of how furanacryloyl-peptides interact with their protein targets, whether as substrates or as non-covalent binding partners.

Furanacryloyl-Amino Acid Derivatives in Biochemical Assay Development

Furanacryloyl-amino acid and peptide derivatives are valuable tools in the development of biochemical assays due to their unique spectroscopic properties. The furanacryloyl group acts as a chromophore, allowing for spectrophotometric monitoring of enzymatic reactions.

While the direct use of furanacryloyl-glycine as a probe for protein-protein interactions (PPIs) is not extensively documented, the principles of using small molecule probes suggest its potential in this area. Small molecules that mimic key residues at the interface of a protein complex can be used to disrupt or modulate these interactions. The furanacryloyl moiety, with its aromatic and rigid structure, could potentially mimic hydrophobic "hot-spot" residues, such as tryptophan or phenylalanine, which are often crucial for PPIs.

To be effective as a PPI probe, a furanacryloyl-amino acid derivative would likely require further modification. For example, the incorporation of a photoaffinity labeling group would allow for the covalent cross-linking of the probe to its interacting protein partners upon photoactivation. This technique is widely used to identify the binding partners of small molecules within a complex cellular environment. The furanacryloyl chromophore could also be exploited for its fluorescent properties, which, although not as strong as dedicated fluorophores, might allow for the development of fluorescence-based binding assays.

Furanacryloyl derivatives have found significant application in enzyme activity assays, particularly for proteases. A well-known example is the use of N-(3-(2-Furyl)acryloyl)-L-phenylalanylglycylglycine (FAPGG) as a substrate for angiotensin-converting enzyme (ACE). The enzymatic hydrolysis of the peptide bond in FAPGG results in a change in the absorption spectrum of the furanacryloyl chromophore. This spectral shift allows for a continuous and convenient spectrophotometric assay to measure ACE activity.

The principle of this assay is based on the difference in the molar extinction coefficient between the intact substrate and its hydrolysis products. The cleavage of the peptide bond alters the electronic environment of the furanacryloyl group, leading to a detectable change in absorbance at a specific wavelength. This method has been widely adopted for screening ACE inhibitors, as the presence of an inhibitor will reduce the rate of FAPGG hydrolysis, which can be quantified spectrophotometrically.

The general utility of furanacryloyl-amino acid derivatives in enzyme assays extends to other proteases as well. The key requirement is that the enzymatic cleavage occurs in proximity to the furanacryloyl group, such that the electronic environment of the chromophore is altered upon substrate hydrolysis. This makes these compounds versatile tools for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.

Metal Ion Complexation Equilibria of Furanacryloyl-Glycine

Potentiometric titration is a common technique used to determine the stability constants of metal-ligand complexes. For glycine, these studies have revealed its ability to form stable complexes with a variety of divalent and trivalent metal ions, including Ca2+, Fe2+, and Zn2+. Glycine typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.

The introduction of the furanacryloyl group on the amino nitrogen of glycine would significantly alter its coordination properties. The acylation would block the amino group from participating in metal coordination. Consequently, furanacryloyl-glycine would likely act as a monodentate ligand, coordinating to metal ions primarily through the carboxylate group. This would result in the formation of less stable complexes compared to those formed with unmodified glycine. The stability of these complexes would also be influenced by the steric bulk of the furanacryloyl group.

Below is a table summarizing the stability constants (log β) for glycine with various metal ions, which serves as a reference point. It is anticipated that the stability constants for furanacryloyl-glycine would be considerably lower due to the loss of the chelate effect.

| Metal Ion | log β (Glycine) |

| Ca(II) | 1.43 |

| Fe(II) | 4.3 |

| Zn(II) | 5.2 |

| Cu(II) | 8.6 |

| Ni(II) | 6.2 |

Note: The stability constants for glycine are pH-dependent and vary with experimental conditions such as temperature and ionic strength. The values presented are representative.

The formation of metal-ligand complexes is highly dependent on the pH of the solution, as it dictates the protonation state of the ligand. For glycine, the carboxyl group has a pKa of approximately 2.3, while the amino group has a pKa of around 9.6. In the case of furanacryloyl-glycine, the pKa of the carboxyl group is expected to be similar to that of glycine. However, the amino group is part of an amide linkage and is no longer basic.

The complexation of metal ions with furanacryloyl-glycine would therefore be most favorable at pH values above the pKa of its carboxyl group, where the carboxylate is deprotonated and available for coordination. The speciation of the metal-ligand complexes will change with pH. At low pH, the carboxyl group will be protonated, and complex formation will be minimal. As the pH increases, the carboxyl group deprotonates, and the concentration of the metal complex will increase, reaching a maximum at a pH where the metal ion is still soluble and the ligand is in its anionic form.

Biochemical Pathways and Metabolic Transformations

Metabolic Fate and Biotransformation of Furanacryloyl-Glycine in Biological Systems

The metabolic fate of Furanacryloyl-Glycine is closely linked to the detoxification pathways of furan (B31954) derivatives. Following its formation, Furanacryloyl-Glycine is primarily designated for excretion. Studies in rodents have identified furanacryloyl-glycine as a significant urinary metabolite of furfural (B47365) and furanacrylic acid. nih.govnih.govuni-duesseldorf.de The presence and levels of furanacryloyl-glycine in urine indicate the extent of exposure to its precursors and the activity of the metabolic pathways involved. The metabolic profile, including the proportion of furanacryloyl-glycine, has been observed to show only subtle variations across different doses, sexes, and species in rodent studies.

Identification of Metabolic Pathways and Intermediate Metabolites

The formation of Furanacryloyl-Glycine proceeds through a defined metabolic pathway initiated by the oxidation of furfural to furoic acid. Furoic acid is then activated to its coenzyme A (CoA) thioester, furoyl CoA. Furoyl CoA can undergo further metabolism via two main routes: direct conjugation with glycine (B1666218) to form furoylglycine, or condensation with acetyl CoA to yield 2-furanacryloyl CoA. This 2-furanacryloyl CoA is a crucial intermediate that subsequently undergoes conjugation with glycine, resulting in the formation of Furanacryloyl-Glycine.

The key intermediate metabolites in the formation pathway of Furanacryloyl-Glycine from furfural include furoic acid, furoyl CoA, 2-furanacryloyl CoA, and furanacrylic acid. nih.gov This sequence highlights the enzymatic transformations involving oxidation, CoA activation, chain elongation, and ultimately, amino acid conjugation.

Conjugation Reactions and Excretion Pathways

The formation of Furanacryloyl-Glycine involves a conjugation reaction between 2-furanacryloyl CoA and glycine. This is a classic example of a Phase II metabolic reaction, where an endogenous molecule (glycine) is conjugated to a xenobiotic acid (furanacrylic acid, via its CoA ester) to increase its hydrophilicity and facilitate elimination.

The primary excretion pathway for Furanacryloyl-Glycine is via the urine. nih.govuni-duesseldorf.de In rodent studies, urinary excretion accounts for a significant proportion of the eliminated dose of furfural and its metabolites, including furanacryloyl-glycine. uni-duesseldorf.de This efficient renal clearance underscores the role of glycine conjugation in the detoxification and removal of furanacryloyl species from the body.

Role of the Glycine Moiety within Furanacryloyl Conjugates in Cellular Metabolism

The glycine moiety plays a critical role in the metabolic fate and excretion of furanacryloyl conjugates. Glycine conjugation is a well-established pathway for the detoxification and solubilization of various organic acids, thereby promoting their urinary excretion. By attaching glycine to the furanacryloyl moiety, the polarity and water solubility of the compound are significantly increased. This enhanced hydrophilicity is essential for efficient filtration by the kidneys and subsequent excretion in urine.

Beyond facilitating excretion, glycine conjugation pathways are also implicated in maintaining cellular homeostasis, particularly by helping to regenerate free CoASH from acyl-CoA thioesters formed during the metabolism of organic acids. While often viewed primarily as a detoxification mechanism, there is also a hypothesis suggesting that amino acid conjugations, including glycine conjugation, might contribute to regulating systemic levels of amino acids. Furthermore, glycine conjugation can prevent the accumulation of certain organic acids within mitochondria, thus potentially mitigating interference with mitochondrial metabolism. In the context of Furanacryloyl-Glycine, the glycine component is integral to its metabolic transformation from a reactive acyl CoA intermediate to a readily excretable product.

Influence of Furanacryloyl-Amino Acid Derivatives on Cellular Metabolic Profiles

Research specifically detailing the broad influence of Furanacryloyl-Glycine or other simple furanacryloyl-amino acid derivatives on global cellular metabolic profiles is limited in the provided search results. The metabolic fate discussed primarily focuses on the formation and excretion of these conjugates as part of the biotransformation of precursor compounds like furfural.

However, some furanacryloyl-amino acid derivatives, such as Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), are known to interact with specific enzymatic processes. FAPGG is widely used as a substrate in assays for Angiotensin I-Converting Enzyme (ACE) activity. This interaction demonstrates that furanacryloyl-containing peptides can influence the activity of specific intracellular (and cell surface) enzymes, which in turn could have downstream effects on related metabolic pathways.

Assessment of Changes in Protein Expression via Proteomics

Based on the available search results, there is no specific information detailing the assessment of changes in protein expression via proteomics in response to exposure to Furanacryloyl-Glycine or simple furanacryloyl-amino acid derivatives. While proteomics can provide valuable insights into how cells respond to chemical exposure by altering protein levels, studies specifically applying this technique to the effects of Furanacryloyl-Glycine were not identified in the provided literature.

Investigation of Interference with Specific Intracellular Biological Processes

Direct evidence regarding the interference of Furanacryloyl-Glycine with a wide range of specific intracellular biological processes is not extensively covered in the provided search results. The most prominent example of interference by a related compound is the use of FAPGG as a substrate for ACE, indicating an interaction with this enzyme's activity. ACE is involved in various physiological processes, and its modulation can impact intracellular signaling cascades.

The metabolic pathway leading to Furanacryloyl-Glycine involves intracellular enzymatic steps, such as the formation of acyl CoA intermediates and the action of glycine N-acyltransferase. While the formation of the conjugate is an intracellular process, the impact of the conjugate itself on other intracellular processes is not clearly elucidated in the search results. General information on glycine's roles in cellular metabolism, such as its involvement in glutathione (B108866) synthesis, purine (B94841) synthesis, and neurotransmission, highlights the potential for compounds that interact with glycine pathways to indirectly influence these processes. However, specific research on how Furanacryloyl-Glycine directly interferes with these or other intracellular pathways was not found.

Compound Names and PubChem CIDs

Research Applications and Potential in Chemical Biology

Furanacryloyl-Amino Acid Derivatives as Building Blocks for Advanced Peptide Synthesis

The incorporation of non-canonical amino acids and modified amino acid derivatives into peptides is a well-established strategy to generate molecules with altered or enhanced properties compared to those composed solely of canonical amino acids amerigoscientific.comlibretexts.org. Furanacryloyl-amino acid derivatives can serve as valuable building blocks in advanced peptide synthesis, offering opportunities to influence peptide structure, stability, and interaction with biological targets. Peptide synthesis often requires the use of protected amino acid derivatives to control the formation of peptide bonds and avoid unwanted side reactions libretexts.org.

The introduction of furanacryloyl groups into peptide sequences can modulate their bioactivity. While specific examples of furanacryloyl-containing complex peptides with modulated bioactivity were not extensively detailed in the search results, the general principle of incorporating modified amino acids to influence peptide function is widely recognized amerigoscientific.commdpi.commedchemexpress.commdpi.com. Bioactive peptides, typically short sequences of amino acids, can exhibit a range of activities, including antioxidant, antihypertensive, antimicrobial, and immunomodulatory effects mdpi.commedchemexpress.commdpi.com. The furanacryloyl moiety, with its distinct electronic and steric properties, can influence the peptide's conformation, hydrophobicity, and interaction with enzymes or receptors, thereby modulating its biological activity. For instance, studies on bioactive peptides derived from marine sources highlight how the amino acid sequence and the presence of hydrophobic amino acids can influence functions like antioxidant activity mdpi.com. The furanacryloyl group's hydrophobicity could similarly impact the properties of derived peptides.

Peptides are increasingly explored as potential therapeutic agents, but their application is often limited by issues such as poor stability, rapid degradation, and limited cellular penetration nih.govdiversatechnologies.com. Modified amino acids and peptide conjugates are being investigated to overcome these challenges nih.govmdpi.com. Furanacryloyl-amino acid derivatives could potentially be incorporated into peptide-based drug delivery systems. This could involve conjugating the furanacryloyl-modified peptide to a drug molecule or utilizing the modified peptide as a component of a larger delivery vehicle, such as nanoparticles or hydrogels diversatechnologies.comrsc.org. Amino acid-based permeation enhancers are being studied for transdermal drug delivery, demonstrating the utility of amino acid derivatives in facilitating drug transport across biological barriers mdpi.com. The furanacryloyl moiety might offer unique properties for interacting with biological membranes or influencing the release kinetics of conjugated drugs.

Furanacryloyl-Amino Acid Conjugates in Biosensor Technology Development

Furanacryloyl-amino acid conjugates can be explored for their utility in the development of biosensors. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes mdpi.com. Amino acid derivatives and peptides have been proposed as versatile tools for biosensor design due to their stability, selectivity, and the ability to be easily synthesized and modified mdpi.com.

Furanacryloyl-amino acid conjugates could potentially serve as selective recognition elements in biosensors. The furanacryloyl group and the conjugated amino acid(s) can provide a specific binding site for target molecules. The interaction between the conjugate and the analyte could then be translated into a measurable signal by a suitable transducer. While direct examples of furanacryloyl-amino acid conjugates used as recognition elements were not prominently featured, peptides in general are recognized for their ability to selectively interact with targets mdpi.com. The incorporation of a furanacryloyl moiety could introduce or enhance selectivity towards certain analytes based on specific molecular interactions.

Electrochemical sensing is a common method in biosensor technology, relying on the measurement of electrical signals generated by redox reactions mdpi.commdpi.comnih.gov. Some amino acids possess electroactive properties due to specific functional groups in their side chains researchgate.netmdpi.com. While the furanacryloyl group itself may or may not be directly electroactive under typical biological conditions, furanacryloyl-containing molecules can be involved in enzymatic reactions where the product or the reaction itself can be detected electrochemically. A notable example is the use of furanacryloyl-L-phenylalanylglycylglycine (FAPGG) as a substrate for the enzyme Angiotensin-I-converting enzyme (ACE) researchgate.netresearchgate.net. The hydrolysis of FAPGG by ACE results in a change that can be monitored, for instance, spectrophotometrically researchgate.net. This principle could potentially be adapted for electrochemical detection if the reaction involves electroactive species or can be coupled to an electrochemical process. Research on electrochemical amino acid sensing highlights the use of modified electrodes and nanomaterials to enhance sensitivity and selectivity researchgate.netmdpi.comnih.gov. Similar approaches could be applied to the detection of furanacryloyl-containing analytes or the products of their reactions.

Development of Modified Furanacryloyl-Amino Acid Derivatives with Enhanced Biochemical Attributes

Modifying amino acid derivatives is a strategy employed to enhance their biochemical attributes, such as solubility, stability, and cell permeability medchemexpress.commdpi.comnih.gov. Furanacryloyl-amino acid derivatives can be further modified to optimize their properties for specific applications. This could involve alterations to the furanacryloyl group, the amino acid component, or the introduction of additional functional groups. For example, studies on ferulic acid derivatives with amino acid esters have shown improved skin permeability compared to the parent acid nih.gov. Similarly, modifications to the furanacryloyl structure or the linked amino acid could lead to furanacryloyl derivatives with enhanced solubility in biological media, increased resistance to enzymatic degradation, or improved cellular uptake. Research into asymmetric fluoroalkyl-alpha-amino acids demonstrates how fluorine atoms can modulate hydrophobicity and conformation, influencing their incorporation into peptides and their applications mdpi.com. Applying similar modification strategies to furanacryloyl-amino acid derivatives could yield compounds with tailored biochemical characteristics for specific research or therapeutic purposes.

Strategies for Improving In Vitro Stability and Bioavailability

Improving the in vitro stability and bioavailability of peptide-like compounds, such as furanacryloyl-peptides, is a significant area of research in chemical biology and drug development. Peptides are often susceptible to enzymatic degradation by proteases, which limits their half-life and bioavailability nist.gov. Strategies to enhance stability and bioavailability are generally applicable and can be considered for Furanacryloyl-Glycine and its derivatives.

Approaches include structural modifications to increase resistance to enzymatic cleavage nist.gov. This can involve incorporating non-natural amino acids, modifying the peptide backbone, or cyclization nist.gov. For furanacryloyl-peptides, modifications to the peptide bond involving glycine (B1666218) or alterations to the furanacryloyl moiety could potentially impact stability.

Enhancing bioavailability, particularly oral bioavailability, is challenging for peptides due to poor membrane permeability and efflux transporters nist.govnih.gov. Strategies to improve absorption include modifying lipophilicity, using permeability enhancers, or employing delivery systems nist.govnih.govmdpi.com. Prodrug strategies, where the compound is modified to improve absorption and then converted to the active form in vivo, are also utilized nih.gov. While specific data on the stability and bioavailability of Furanacryloyl-Glycine was not prominently found in the search results, these general strategies provide a framework for potential research in this area. In vitro stability studies often assess resistance to heat, pH, and gastrointestinal enzymes uni.lu.

Modulation of Antioxidant Activity through Rational Derivatization

The furan (B31954) moiety present in Furanacryloyl-Glycine suggests a potential for antioxidant activity, as furan derivatives can exhibit such properties. Antioxidant activity often involves scavenging free radicals or modulating antioxidant defense pathways chemicalbook.comechemi.com. The modulation of antioxidant activity through rational derivatization involves making specific structural changes to a compound to enhance or alter its antioxidant properties jk-sci.com.

Studies on other compounds, such as mycosporine-glycine, have demonstrated significant antioxidant activity, including scavenging of peroxyl radicals and singlet oxygen echemi.com. The activity can be concentration and pH-dependent echemi.comnih.gov. Non-covalent interactions, such as hydrogen bonding, can also influence the antioxidant activity of compounds jk-sci.com.

For Furanacryloyl-Glycine, rational derivatization could involve modifying the furan ring, the acryloyl linker, or the glycine residue. These modifications might influence the compound's ability to interact with reactive oxygen species or modulate antioxidant enzymes. While specific research detailing the antioxidant activity or its modulation through derivatization solely for Furanacryloyl-Glycine was not a primary finding in the search results, the general principles of antioxidant modulation through structural changes and the known antioxidant potential of related structures suggest this as a possible area of investigation.

Furanacryloyl-Peptides as Mechanistic Probes in Enzymology

Furanacryloyl-peptides, particularly Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), have been utilized as mechanistic probes in enzymology, notably in the study of angiotensin-I-converting enzyme (ACE) nih.gov. ACE is a key enzyme in the regulation of blood pressure, and its activity is often measured using synthetic substrates.

FAPGG serves as a chromogenic substrate for ACE. Upon hydrolysis by ACE, FAPGG is cleaved, resulting in a decrease in absorbance at a specific wavelength (typically around 340 nm) nih.gov. This change in absorbance can be monitored spectrophotometrically to quantify ACE activity or to evaluate the inhibitory activity of potential ACE inhibitors nih.gov. The furanacryloyl moiety provides the chromophore necessary for this spectrophotometric detection.

The use of FAPGG as a probe allows for continuous monitoring of the enzymatic reaction kinetics. By measuring the rate of decrease in absorbance, researchers can determine enzyme activity, study the effects of enzyme inhibitors, and investigate the mechanism of enzyme action nih.gov.

While FAPGG is a tripeptide derivative of furanacryloyl-glycine, its application highlights the potential of furanacryloyl-peptides as tools in enzymology. A simple furanacryloyl-glycine structure might be explored as a substrate or inhibitor for other enzymes that recognize dipeptide-like structures or have specific active site characteristics that complement the furanacryloyl or glycine moieties.

Data on FAPGG Hydrolysis by ACE

The hydrolysis of FAPGG by ACE can be monitored by the decrease in absorbance. The rate of this decrease is proportional to the enzyme activity. Studies have characterized the kinetics of this reaction and the effect of inhibitors like Captopril nih.gov.

| Substrate (FAPGG) Concentration | Observed Effect | Reference |

| Varied (e.g., 0.1-20 mM) | Decrease in absorbance at 340 nm over time | nih.gov |

| 0.8 mM | Used as optimal concentration for ACE assay | nih.gov |

This data illustrates the principle of using FAPGG as a probe to monitor ACE activity spectrophotometrically. The decrease in absorbance is a direct measure of the enzymatic hydrolysis.

Contribution to Fundamental Structural Biology Studies of Protein-Ligand Interactions

Furanacryloyl-peptides, including potentially Furanacryloyl-Glycine, can contribute to fundamental structural biology studies, particularly in understanding protein-ligand interactions. Investigating how small molecules and peptides bind to proteins is crucial for understanding biological processes and for rational drug design.

Techniques used in structural biology to study protein-ligand interactions include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry-based methods like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).

While specific structural studies of Furanacryloyl-Glycine bound to a target protein were not found in the search results, furanacryloyl-peptides could be used as ligands or probes in such studies. For instance, if Furanacryloyl-Glycine binds to a specific protein, structural techniques could be employed to:

Determine the binding site on the protein.